Crizotinib-d9 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Crizotinib-d9 (hydrochloride) is a deuterated form of Crizotinib hydrochloride, which is an orally bioavailable, selective, and ATP-competitive dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met. This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC) that is ALK or ROS1-positive .
准备方法
The synthesis of Crizotinib-d9 involves a base-catalyzed hydrogen/deuterium exchange of nitroso and acetophenone compounds with deuterium oxide (D2O) and sodium borodeuteride (NaBD4) reduction as key steps to introduce the nine deuterium atoms . The industrial production method involves a Suzuki coupling reaction between specific compounds followed by deprotection reactions .
化学反应分析
Crizotinib-d9 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include deuterium oxide (D2O) and sodium borodeuteride (NaBD4). The major products formed from these reactions are deuterated analogs of Crizotinib .
科学研究应用
Crizotinib-d9 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as an internal standard in the quantitative detection of clinical Crizotinib samples . Additionally, it has shown promise in overcoming chemoresistance in cancer treatment by targeting specific proteins involved in cancer cell growth, migration, and invasion . It is also being repurposed for the treatment of acute leukemia and multiple myeloma .
作用机制
Crizotinib-d9 exerts its effects by competitively inhibiting the ATP-binding pocket of target kinases, particularly ALK and c-Met. This inhibition prevents the phosphorylation of these kinases, thereby blocking the signaling pathways involved in cancer cell proliferation and survival . The compound also shows synergistic effects when combined with other inhibitors, such as poly ADP ribose polymerase inhibitors .
相似化合物的比较
Crizotinib-d9 is unique due to its deuterated nature, which can affect the pharmacokinetic and metabolic profiles of the drug. Similar compounds include:
Ceritinib: Another ALK inhibitor used in the treatment of NSCLC.
Alectinib: A second-generation ALK inhibitor with improved efficacy and safety profiles.
Brigatinib: An ALK inhibitor that also targets other kinases involved in cancer progression.
Crizotinib-d9 stands out due to its enhanced stability and potential for use as an internal standard in clinical studies .
属性
分子式 |
C21H23Cl3FN5O |
---|---|
分子量 |
495.8 g/mol |
IUPAC 名称 |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(2,2,3,3,4,5,5,6,6-nonadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C21H22Cl2FN5O.ClH/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H/t12-;/m1./s1/i4D2,5D2,6D2,7D2,15D; |
InChI 键 |
BTDNHKQCPIBABF-GPBKVTHPSA-N |
手性 SMILES |
[2H]C1(C(NC(C(C1([2H])N2C=C(C=N2)C3=CC(=C(N=C3)N)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl |
规范 SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。